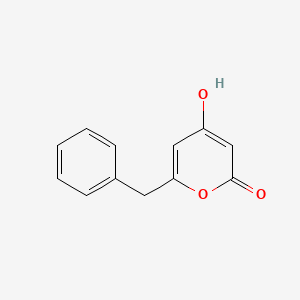
6-Benzyl-4-hydroxy-2H-pyran-2-one
Overview
Description
6-Benzyl-4-hydroxy-2H-pyran-2-one is a derivative of 4-Hydroxy-2-pyrones, which are widespread in nature and possess versatile bioactivity. This compound has a molecular formula of C12H10O3 and a molecular weight of 202.21. It is known for its significant applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Benzyl-4-hydroxy-2H-pyran-2-one can be synthesized through various synthetic pathways. One efficient method involves a multi-component approach, which is significant for creating complex chemical structures. Another method includes a stereoselective synthesis involving olefin cross-metathesis and other steps. Additionally, the synthesis of novel derivatives using environmentally friendly methods, such as nano-silica sulfuric acid as a catalyst, has been reported.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis often involves standard organic synthesis techniques that can be scaled up for industrial purposes. These methods typically focus on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-4-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-Benzyl-4-hydroxy-2H-pyran-2-one has several notable applications in scientific research:
Plant Growth Inhibitory Activity: Certain derivatives exhibit significant plant growth inhibitory activity against species like Italian ryegrass.
Antimicrobial Properties: Some derivatives have demonstrated antimicrobial properties, particularly against gram-positive bacteria.
Green Chemistry Applications: The compound is used in environmentally friendly synthesis methods, aligning with sustainable chemistry practices.
HIV-1 Protease Inhibition: Derivatives of this compound have shown effectiveness as low micromolar inhibitors of HIV-1 protease.
Mechanism of Action
The mechanism of action of 6-Benzyl-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit HIV-1 protease function by binding to the active site of the enzyme, thereby preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, making it a potential therapeutic agent.
Comparison with Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: This compound shares a similar pyran-2-one structure but differs in its substituents.
5,6-Dihydro-2H-pyran-2-one: Another related compound with a similar core structure but different functional groups.
Uniqueness: 6-Benzyl-4-hydroxy-2H-pyran-2-one is unique due to its specific benzyl and hydroxy substituents, which confer distinct bioactivity and chemical reactivity compared to its analogs. This uniqueness makes it valuable for targeted applications in various fields of research.
Properties
IUPAC Name |
6-benzyl-4-hydroxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-7-11(15-12(14)8-10)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODZRQMPPSEWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715845 | |
| Record name | 6-Benzyl-4-hydroxy-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50607-34-6 | |
| Record name | 6-Benzyl-4-hydroxy-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B3032693.png)
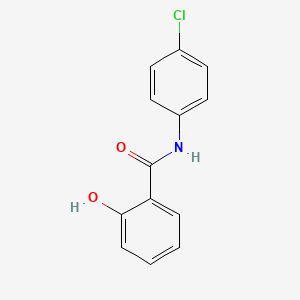
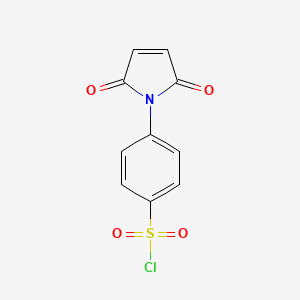
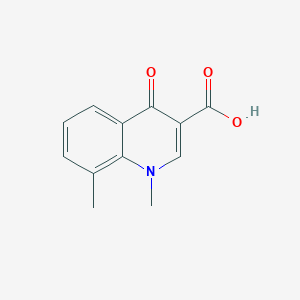
![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)
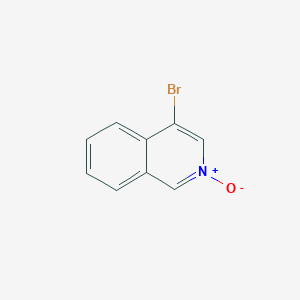
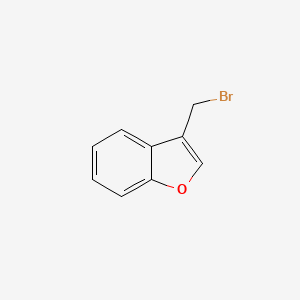
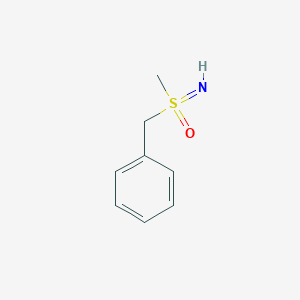
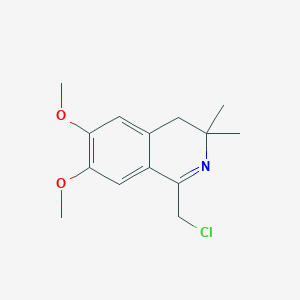
![N-[(4-Chlorophenyl)acetyl]glycine](/img/structure/B3032710.png)
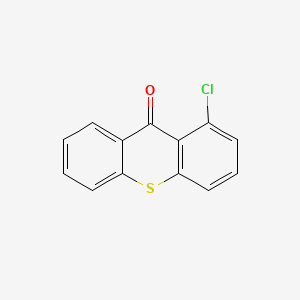
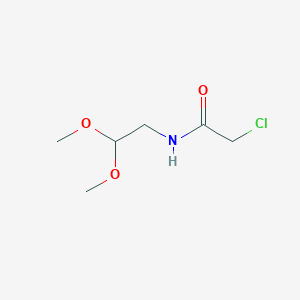
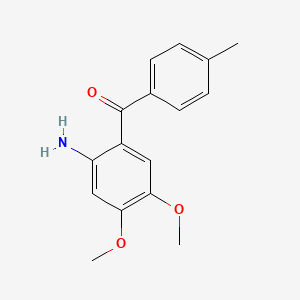
![5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B3032716.png)
